molecular formula C22H17ClN6O B1139448 杜维利西布R对映体 CAS No. 1261590-48-0

杜维利西布R对映体

货号 B1139448
CAS 编号: 1261590-48-0
分子量: 416.86
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Duvelisib R enantiomer, also known as IPI-145 R enantiomer or INK1197 R enantiomer, is a PI3K inhibitor . It is the less active enantiomer of Duvelisib . The CAS Number for Duvelisib R enantiomer is 1261590-48-0 .


Molecular Structure Analysis

The molecular weight of Duvelisib R enantiomer is 416.86 . The IUPAC name is ®-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . The InChI code is 1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 .


Physical And Chemical Properties Analysis

Duvelisib R enantiomer is a solid substance . It has a molecular weight of 416.86 . The IUPAC name is ®-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . The InChI code is 1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 .

科学研究应用

在血液系统恶性肿瘤中的临床活性

杜维利西布(IPI-145)是一种PI3K-δ,γ抑制剂,已研究其在各种血液系统恶性肿瘤中的临床活性。它在治疗复发或难治性慢性淋巴细胞白血病(CLL)和侵袭性B细胞非霍奇金淋巴瘤(aNHL)患者方面显示出前景。在一项1期研究中,杜维利西布在先前接受过伊布替尼治疗的患者中进行了评估,伊布替尼是一种靶向布鲁顿酪氨酸激酶(BTK)的BCR抑制剂。结果表明,杜维利西布对对伊布替尼产生耐药性的患者有效,表明其作为复发/难治性血液系统恶性肿瘤的宝贵治疗选择的潜力 (Porcu et al., 2014).

在CLL/SLL中的比较有效性

在3期DUO试验中,将杜维利西布与奥法木单抗单药在复发或难治性慢性淋巴细胞白血病(CLL)/小淋巴细胞淋巴瘤(SLL)患者中进行比较。试验得出结论,与奥法木单抗相比,杜维利西布显着改善了无进展生存期,并具有更高的总体缓解率。该研究突出了杜维利西布作为RR CLL/SLL患者的有效治疗选择的潜力 (Flinn et al., 2018).

在T细胞淋巴瘤中的活性

一项研究检验了杜维利西布在1期试验和T细胞淋巴瘤(TCL)的临床前模型中的疗效,结果表明,它在复发/难治性TCL中显示出有希望的临床活性和可接受的安全概况。该研究提供了肿瘤细胞自主和免疫介导效应的证据,表明杜维利西布在治疗外周(PTCL)或皮肤(CTCL)T细胞淋巴瘤中的潜在效用 (Horwitz et al., 2018).

对映体特异性在癌症治疗中的作用

探索手性抗癌剂最具生物活性的对映体的研究发现,R-杜维利西布可能适用于血液癌症治疗,毒性和副作用较小。这项研究强调了在癌症治疗剂的开发和应用中考虑对映体特异性效应的重要性 (Suhail & Ali, 2020).

安全和危害

According to the Safety Data Sheet, Duvelisib R enantiomer should be handled with care to avoid inhalation, contact with eyes and skin . It is recommended to use full personal protective equipment and ensure adequate ventilation . In case of eye contact, it is advised to flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately . If ingested, wash out mouth with water .

未来方向

Duvelisib, the more active enantiomer of Duvelisib R enantiomer, has been investigated for its efficacy in treating various forms of cancer, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . Future research may focus on optimizing the dosing of Duvelisib for maximum efficacy and minimum side effects . Additionally, Duvelisib may be used as a bridge to stem cell transplant for appropriate patients .

属性

IUPAC Name

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVQHLPISAIATJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duvelisib R enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duvelisib R enantiomer
Reactant of Route 2
Reactant of Route 2
Duvelisib R enantiomer
Reactant of Route 3
Reactant of Route 3
Duvelisib R enantiomer
Reactant of Route 4
Reactant of Route 4
Duvelisib R enantiomer
Reactant of Route 5
Reactant of Route 5
Duvelisib R enantiomer
Reactant of Route 6
Reactant of Route 6
Duvelisib R enantiomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。